molecular formula C18H14Cl2NO4D5 B602465 Felodipin-d5 CAS No. 1242281-38-4

Felodipin-d5

Katalognummer: B602465
CAS-Nummer: 1242281-38-4
Molekulargewicht: 389.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Felodipine-d5 undergoes biotransformation with distinct pharmacokinetic properties. Its stability in biological media is essential for therapeutic efficacy. Key pharmacokinetic parameters include:

Parameter Value
Half-life in rat plasma15.5 hours
Half-life in brain homogenates1.3 hours
Peak brain concentration5 µg/g at 5 min
Peak blood concentration10 µg/g at 7 min

These findings indicate that Felodipine-d5 maintains a longer half-life in plasma compared to brain homogenates, suggesting its potential for sustained therapeutic action.

Felodipine-d5 has been utilized to assess various biological activities, particularly related to cardiovascular health and neuroprotection:

  • Calcium Channel Blockade : As a calcium channel blocker, Felodipine-d5 effectively reduces vascular resistance and lowers blood pressure.
  • Neuroprotective Effects : Some studies suggest that Felodipine-d5 may exhibit anticonvulsant activity by modulating calcium dynamics within neuronal tissues.
  • Mineralocorticoid Receptor Antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, providing additional cardiovascular protective effects.

Antianginal Efficacy

A randomized double-blind study evaluated the antianginal efficacy of Felodipine-d5 in patients with chronic stable angina. The results demonstrated significant improvements:

Outcome Baseline (n=20) Felodipine (n=20) Placebo (n=20)
Weekly anginal episodes-Reduced-
Exercise duration (minutes)5.7 ± 1.57.4 ± 2.06.6 ± 1.5
ST depression onset (minutes)-Prolonged-

Patients receiving Felodipine-d5 showed a reduction in anginal attacks and improved exercise tolerance compared to placebo.

Drug-Drug Interaction Modeling

Felodipine-d5 has been assessed as a victim drug in drug-drug interaction modeling using physiologically based pharmacokinetic (PBPK) models. This approach evaluates how co-administration with other drugs affects its pharmacokinetics, particularly focusing on interactions with CYP3A4 inhibitors and inducers . The results from these models help refine dosing recommendations and improve patient safety.

Wirkmechanismus

Target of Action

Felodipine-d5, like its parent compound Felodipine, is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB) . It primarily targets vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Mode of Action

Felodipine-d5 decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured rabbit atrial cells .

Biochemical Pathways

Felodipine-d5 affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery in patients with vasospastic angina .

Pharmacokinetics

Felodipine-d5, like Felodipine, is extensively metabolized in humans. About 62% of an orally given dose of Felodipine is excreted into the urine . No parent compound is found in the urine, and the identified metabolites are known to be less pharmacologically active than the parent compound . Approximately 10% of the given oral dose is excreted in feces . Felodipine is a substrate of the major metabolic enzyme CYP3A4 , and it undergoes extensive first-pass metabolism, leading to a low oral bioavailability of about 15% .

Result of Action

The molecular and cellular effects of Felodipine-d5’s action are primarily the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery in patients with vasospastic angina . The pharmacodynamic effect of Felodipine directly correlates with its plasma concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Felodipine-d5. For instance, the metabolism and excretion of Felodipine can be affected by the individual’s hepatic function . Additionally, the oral bioavailability of Felodipine can be influenced by the presence of food in the stomach at the time of administration . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Felodipine is 0.22, indicating that the use of Felodipine presents a low risk to the environment .

Biochemische Analyse

Biochemical Properties

Felodipine-d5, like its parent compound Felodipine, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in these cells, Felodipine-d5 prevents calcium-dependent myocyte contraction and vasoconstriction . It also binds to a number of calcium-binding proteins .

Cellular Effects

Felodipine-d5 has significant effects on various types of cells and cellular processes. It lowers blood pressure by acting selectively on vascular smooth muscle, especially in resistance vessels . This action results in vasodilation and an overall decrease in blood pressure . It also induces autophagy , a cellular process involved in the degradation and recycling of cellular components.

Molecular Mechanism

Felodipine-d5 exerts its effects at the molecular level primarily through its interaction with L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent contraction of myocytes, leading to vasodilation . Felodipine-d5 also exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Temporal Effects in Laboratory Settings

Felodipine-d5 has been observed to induce significant hemodynamic changes over time in laboratory settings . These include a pronounced decrease in diastolic blood pressure and systemic vascular resistance, and an increase in cardiac output due to an increase in both stroke volume and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of Felodipine-d5 vary with different dosages . For instance, it has been shown to improve the bioavailability of lipophilic drugs like felodipine by enhancement of absorption and reduction of first-pass metabolism .

Metabolic Pathways

Felodipine-d5, as a sensitive substrate of cytochrome P450 (CYP) 3A4, undergoes extensive hepatic metabolism, leading to low oral bioavailability . This makes it susceptible to drug–drug interactions with CYP3A4 perpetrators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the felodipine molecule are replaced with deuterium atoms using deuterated catalysts or solvents .

Industrial Production Methods

Industrial production of felodipine-d5 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of felodipine-d5, which is essential for its use in scientific research .

Analyse Chemischer Reaktionen

Types of Reactions

Felodipine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Felodipine-d5 can be compared with other calcium channel blockers, such as:

Felodipine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .

Biologische Aktivität

Felodipine-d5 is a deuterated analog of felodipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina. The incorporation of deuterium in felodipine-d5 enhances its metabolic stability and provides a unique tool for studying the biological mechanisms and pharmacokinetics of calcium channel blockers.

Felodipine-d5 exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. The deuterium substitution in felodipine-d5 contributes to increased metabolic stability, which prolongs its duration of action and improves its pharmacokinetic profile compared to non-deuterated analogs .

Pharmacokinetics and Metabolism

Research indicates that felodipine-d5 undergoes biotransformation through pseudo-first-order kinetics. In vitro studies have shown that it has a half-life of approximately 15.5 hours in rat plasma and 1.3 hours in brain homogenates . These findings suggest that felodipine-d5 remains stable in biological media, which is crucial for its therapeutic efficacy.

Table 1: Pharmacokinetic Properties of Felodipine-d5

ParameterValue
Half-life in rat plasma15.5 hours
Half-life in brain homogenates1.3 hours
Peak brain concentration5 µg/g at 5 min
Peak blood concentration10 µg/g at 7 min

Biological Activity Studies

Felodipine-d5 has been utilized in various studies to assess its biological activity, particularly concerning its cardiovascular effects and potential neuroprotective properties.

Case Study: Antianginal Efficacy

A randomized, double-blind study involving patients with chronic stable angina demonstrated that felodipine significantly reduced the frequency of anginal attacks and nitroglycerin consumption compared to placebo. Patients receiving felodipine showed an increase in exercise duration and a reduction in ST segment changes during treadmill tests . This study highlights the compound's efficacy as an antianginal agent.

Table 2: Clinical Outcomes from Felodipine Study

OutcomeBaseline (n=20)Felodipine (n=20)Placebo (n=20)
Weekly anginal episodes-Reduced-
Exercise duration (minutes)5.7 ± 1.57.4 ± 2.06.6 ± 1.5
ST depression onset (minutes)-Prolonged-

Additional Biological Activities

Beyond its primary use as a calcium channel blocker, felodipine has been shown to interact with various biological pathways:

  • Calmodulin-dependent phosphodiesterase inhibition : Felodipine attenuates the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, which is involved in cyclic nucleotide signaling pathways critical for cardiovascular function .
  • Mineralocorticoid receptor antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, potentially providing additional cardiovascular protective effects .
  • Neuroprotective effects : Some studies suggest that felodipine may exhibit anticonvulsant activity due to its effects on calcium dynamics within neuronal tissues .

Eigenschaften

CAS-Nummer

1242281-38-4

Molekularformel

C18H14Cl2NO4D5

Molekulargewicht

389.29

Aussehen

White to Pale Yellow Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

72509-76-3 (unlabelled)

Synonyme

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5

Tag

Felodipine

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the purpose of using Felodipine-d5 in this study?

A1: Felodipine-d5 serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like Felodipine-d5 is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.

Q2: How does the analytical method differentiate between Felodipine and Felodipine-d5?

A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and Felodipine-d5. The difference in mass between the two compounds (due to the deuterium atoms in Felodipine-d5) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for Felodipine-d5 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.